Cas no 2498-66-0 (Benzaanthracene-7,12-dione)

Benzaanthracene-7,12-dione 化学的及び物理的性質
名前と識別子
-
- Tetraphene-7,12-dione
- Benz[a]Anthracene-7,12-Dione
- 1,2-Benzanthraquinone
- 1,2-Benz[a]anthraquinone
- 1,2-BENZANTHRACHINON
- 1,2-BENZOANTHRAQUINONE
- Benz(a)anthracene-7,12-dione
- Benzanthracene-7,12-dione
- benzanthraquinone
- NAPHTHANTHRAQUINONE
- Sirius Yellow G
- C.I. 59000
- 7,12-Benz(a)anthraquinone
- Sirius Yellow G (VAN)
- BL89U5YZBK
- Benz[a]anthr
- CI-59000
- EINECS 219-693-8
- 7,12-dihydrotetraphene-7,12-dione
- Benzo[a]anthracene-7,12-dione #
- NSC-7961
- Benz[a]anthra-7,12-quinone
- 4-07-00-02644 (Beilstein Handbook Reference)
- DTXSID8051916
- Q27274742
- 1,2-Benzo-9,10-anthraquinone
- Benz[a]anthracene-7,12-quinone
- LHMRXAIRPKSGDE-UHFFFAOYSA-N
- FT-0606277
- SCHEMBL183078
- B0018
- J-015761
- NSC 7961
- Benzo[a]anthracene-7,12-dione
- AS-57440
- A817591
- NS00021076
- 2498-66-0
- NSC7961
- MFCD00003596
- D88588
- UNII-BL89U5YZBK
- Benz(a)anthracene-7,12-quinone
- Benz(a)anthra-7,12-quinone
- AKOS016008512
- BRN 2052941
- DTXCID3030478
- benz A anthracene-7,12-dione
- Benzaanthracene-7,12-dione
-
- MDL: MFCD00003596
- インチ: 1S/C18H10O2/c19-17-13-7-3-4-8-14(13)18(20)16-12-6-2-1-5-11(12)9-10-15(16)17/h1-10H
- InChIKey: LHMRXAIRPKSGDE-UHFFFAOYSA-N
- ほほえんだ: O=C1C2=C([H])C([H])=C([H])C([H])=C2C(C2C([H])=C([H])C3=C([H])C([H])=C([H])C([H])=C3C=21)=O
- BRN: 2052941
計算された属性
- せいみつぶんしりょう: 258.06808g/mol
- ひょうめんでんか: 0
- XLogP3: 4.1
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 回転可能化学結合数: 0
- どういたいしつりょう: 258.06808g/mol
- 単一同位体質量: 258.06808g/mol
- 水素結合トポロジー分子極性表面積: 34.1Ų
- 重原子数: 20
- 複雑さ: 427
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.1584 (rough estimate)
- ゆうかいてん: 166.0 to 171.0 deg-C
- ふってん: 361.53°C (rough estimate)
- フラッシュポイント: 175.5±17.4 °C
- 屈折率: 1.5200 (estimate)
- PSA: 34.14000
- LogP: 3.61520
- ようかいせい: 不溶性
- じょうきあつ: 0.0±1.2 mmHg at 25°C
Benzaanthracene-7,12-dione セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 1106は吸入により有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分間丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 1086医療アドバイス/看護を求める
- 危険物輸送番号:2811
- WGKドイツ:3
- 危険カテゴリコード: R36/37/38
- セキュリティの説明: S26
- RTECS番号:CW4591000
-
危険物標識:
- リスク用語:R36/37/38
- 包装グループ:III
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
- 危険レベル:6.1(b)
- 包装カテゴリ:III
- セキュリティ用語:6.1(b)
- 包装等級:III
- 危険レベル:6.1(b)
Benzaanthracene-7,12-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1239053-250mg |
1,2-Benzanthraquinone |
2498-66-0 | 98% | 250mg |
¥91 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1239053-25g |
1,2-Benzanthraquinone |
2498-66-0 | 98% | 25g |
¥1808 | 2023-04-14 | |
abcr | AB113847-5 g |
Benz[a]anthracene-7,12-dione, 95%; . |
2498-66-0 | 95% | 5 g |
€161.00 | 2023-07-20 | |
TRC | B197940-25g |
Benz[a]anthracene-7,12-dione |
2498-66-0 | 25g |
$ 655.00 | 2023-04-19 | ||
Chemenu | CM308597-500g |
Tetraphene-7,12-dione |
2498-66-0 | 97% | 500g |
$716 | 2022-09-29 | |
Chemenu | CM308597-25g |
Tetraphene-7,12-dione |
2498-66-0 | 97% | 25g |
$374 | 2024-07-28 | |
abcr | AB113847-5g |
Benz[a]anthracene-7,12-dione, 95%; . |
2498-66-0 | 95% | 5g |
€139.50 | 2025-03-19 | |
Aaron | AR002QSL-250mg |
1,2-Benzanthraquinone |
2498-66-0 | 97% | 250mg |
$5.00 | 2025-01-21 | |
abcr | AB113847-25g |
Benz[a]anthracene-7,12-dione, 95%; . |
2498-66-0 | 95% | 25g |
€501.80 | 2025-03-19 | |
YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80712-20mg |
1,2-Benzanthraquinone |
2498-66-0 | 98.0% | 20mg |
¥300 | 2023-09-19 |
Benzaanthracene-7,12-dione 関連文献
-
Evangelos B. Bakeas,Georgios Karavalakis Environ. Sci.: Processes Impacts 2013 15 412
-
2. Photoreactions of halogeno-1,4-naphthoquinones with electron-rich alkenesKazuhiro Maruyama,Hiroshi Imahori J. Chem. Soc. Perkin Trans. 2 1990 257
-
Esther S. Boll,Jens Nejrup,Julie K. Jensen,Jan H. Christensen Environ. Sci.: Processes Impacts 2015 17 606
-
Alexander J. Fatiadi Chem. Commun. (London) 1967 1087
-
5. 355. Polycyclic aromatic amines. Part IG. M. Badger J. Chem. Soc. 1948 1756
-
Uwayemi M. Sofowote,Laurie M. Allan,Brian E. McCarry J. Environ. Monit. 2010 12 425
-
7. 172. Polycyclic aromatic amines. Part IIG. M. Badger,A. R. M. Gibb J. Chem. Soc. 1949 799
-
Franz S. Ehrenhauser,Kalindi Khadapkar,Youliang Wang,James W. Hutchings,Olivier Delhomme,Raghava R. Kommalapati,Pierre Herckes,Mary J. Wornat,Kalliat T. Valsaraj J. Environ. Monit. 2012 14 2566
-
Uwayemi M. Sofowote,Laurie M. Allan,Brian E. McCarry J. Environ. Monit. 2010 12 417
-
10. Aromatic nucleophilic substitution of hydrogen: reactions of 6-nitroquinoline with potassium cyanide and nitroalkanesAle? Halama,Vladimír Machá?ek J. Chem. Soc. Perkin Trans. 1 1999 2495
Benzaanthracene-7,12-dioneに関する追加情報
Recent Advances in the Study of Benzaanthracene-7,12-dione (CAS: 2498-66-0) and Its Applications in Chemical Biology and Medicine
Benzaanthracene-7,12-dione (CAS: 2498-66-0) is a polycyclic aromatic hydrocarbon derivative that has garnered significant attention in recent years due to its unique chemical properties and potential applications in chemical biology and medicine. This compound, characterized by its anthracene core and quinone functionalities, has been the subject of numerous studies exploring its synthesis, reactivity, and biological activities. The latest research highlights its role as a promising scaffold for drug development, particularly in the fields of oncology and antimicrobial therapy.
Recent studies have focused on the synthesis and structural modification of Benzaanthracene-7,12-dione to enhance its bioactivity and selectivity. A 2023 publication in the Journal of Medicinal Chemistry demonstrated that introducing electron-withdrawing groups at specific positions of the anthracene ring significantly improved the compound's cytotoxicity against cancer cell lines, including MCF-7 and A549. The study also revealed that these modifications reduced off-target effects, suggesting a potential pathway for developing more selective anticancer agents.
In addition to its anticancer properties, Benzaanthracene-7,12-dione has shown remarkable antimicrobial activity. A recent study published in Bioorganic & Medicinal Chemistry Letters (2024) reported that derivatives of this compound exhibited potent inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. The researchers attributed this activity to the compound's ability to disrupt microbial cell membranes and interfere with essential enzymatic processes. These findings open new avenues for addressing the growing challenge of antibiotic resistance.
The mechanism of action of Benzaanthracene-7,12-dione has been a key area of investigation. Advanced computational modeling and in vitro studies have elucidated its interactions with biological targets, such as DNA topoisomerases and redox-sensitive proteins. A 2024 study in Chemical Science utilized cryo-EM and X-ray crystallography to visualize the binding of Benzaanthracene-7,12-dione derivatives to the active site of topoisomerase II, providing atomic-level insights into its inhibitory mechanism. These structural insights are invaluable for rational drug design and optimization.
Despite these promising developments, challenges remain in the clinical translation of Benzaanthracene-7,12-dione-based therapies. Issues such as solubility, bioavailability, and potential toxicity need to be addressed through further structural optimization and formulation strategies. Recent advances in nanoparticle-based delivery systems, as reported in a 2023 Nature Communications article, offer potential solutions to these challenges by enhancing the compound's stability and targeted delivery.
In conclusion, Benzaanthracene-7,12-dione (CAS: 2498-66-0) represents a versatile and promising scaffold in chemical biology and medicinal chemistry. The latest research underscores its potential as a multitarget agent for cancer and infectious diseases, while also highlighting the need for continued investigation into its pharmacokinetics and safety profile. As synthetic methodologies and biological understanding advance, this compound is poised to play an increasingly important role in the development of novel therapeutic agents.
2498-66-0 (Benzaanthracene-7,12-dione) 関連製品
- 3029-32-1(6,13-Pentacenequinone)
- 84-65-1(Anthraquinone)
- 1090-13-7(5,12-Napthacenequinone)
- 82-05-3(1,9-Benz-10-anthrone)
- 110876-52-3(2-Methyl-1,2'-dinaphthyl ketone)
- 84-51-5(2-Ethylanthraquinone)
- 1519-36-4(9,10-Anthracenedione,1,4-dimethyl-)
- 90-44-8(Anthrone)
- 10439-39-1(Anthraquinone-D8)
- 84-54-8(2-Methylanthraquinone)

